N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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Overview
Description
N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride, also known as DMEMB-HCl, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DMEMB-HCl is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which has been implicated in the development and progression of several types of cancer. In
Scientific Research Applications
Anti-Ulcer Activity
N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride has been explored for its anti-ulcer activities. A study found that certain derivatives of this compound, like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant effectiveness in preventing gastric ulceration in rats when administered intraperitoneally (Hosokami et al., 1992).
Cardiovascular Effects
Research has also focused on the cardiovascular effects of this compound. Studies have demonstrated its impact on cardiac arrhythmias and its action on potassium and calcium channels in cardiac cells. For instance, in guinea pig cardiac preparations, this compound showed inhibitory effects on potassium current and L-type calcium current, which are essential in managing cardiac arrhythmias (Bril et al., 1995). Another study supported these findings by examining the effects on canine Purkinje fiber and ventricular muscle, noting its potential in treating cardiac arrhythmias due to its combined K(+) and Ca(2+) blocking actions (Faivre et al., 1999).
Anticonvulsant Properties
Additionally, some derivatives of this chemical have been synthesized and evaluated for their anticonvulsant properties, indicating potential therapeutic applications in this area (Bailleux et al., 1995).
Analgesic and Anti-Inflammatory Activities
Research has also indicated that certain derivatives exhibit analgesic and anti-inflammatory activities. For instance, some studies have shown the effectiveness of these derivatives in animal models, suggesting their potential as therapeutic agents in pain management and inflammation control (Yusov et al., 2019).
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various methods, focusing on improving yield and applicability for industrial production. Studies have detailed synthesis processes and characterized the final products using different spectroscopic methods (Lan-xiang, 2011).
properties
CAS RN |
113241-47-7 |
---|---|
Product Name |
N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |
Molecular Formula |
C29H36ClN3O7 |
Molecular Weight |
574.1 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |
InChI Key |
CMKVOHIRMCFVBJ-UHFFFAOYSA-N |
SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
Canonical SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
Other CAS RN |
113241-47-7 |
synonyms |
BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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